5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochl oride
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Overview
Description
5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride is a synthetic compound known for its role as an adenosine triphosphate (ATP) analog. This compound is widely used in biochemical research to study various cellular processes, particularly those involving ATP-binding sites in kinases and other proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride involves the reaction of adenosine with 4-fluorosulfonylbenzoic acid under specific conditions. The reaction typically requires a solvent such as methanol and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Methanol: Used as a solvent in the synthesis and reactions involving this compound.
Acids and Bases: Used to catalyze hydrolysis reactions.
Major Products Formed
Substituted Adenosine Derivatives: Formed through substitution reactions.
Hydrolyzed Products: Resulting from the breakdown of the ester bond.
Scientific Research Applications
5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used to study the mechanism of action of various enzymes and proteins.
Biology: Employed in the study of vesicular transport in intestinal cells and other cellular processes.
Medicine: Investigated for its potential therapeutic applications due to its ability to modify nucleotide-binding domains in proteins.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The compound exerts its effects by recognizing and binding to ATP-binding sites in kinases and other proteins. This interaction occurs due to the reaction of the fluorosulfonyl group with nucleophilic amino acids within these motifs. This binding can inhibit or modify the activity of the target proteins, providing insights into their function and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Adenosine-5’-(4-fluorosulfonylbenzoate) hydrochloride
- 5’-Deoxy-5’-(methylthio)adenosine
- 5’-(N-Ethylcarboxamido)adenosine
Uniqueness
5’-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride is unique due to its specific interaction with ATP-binding sites and its ability to covalently modify residues in nucleotide-binding domains. This makes it a valuable tool in biochemical research for studying the function and regulation of various proteins .
Properties
IUPAC Name |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-fluorosulfonylbenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O7S.ClH/c18-31(27,28)9-3-1-8(2-4-9)17(26)29-5-10-12(24)13(25)16(30-10)23-7-22-11-14(19)20-6-21-15(11)23;/h1-4,6-7,10,12-13,16,24-25H,5H2,(H2,19,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHVYHQVJYIHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN5O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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